1,3,3,6-Tetrafluorocyclohexa-1,4-diene

Description

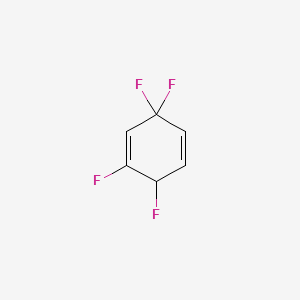

3,3,6,6-Tetrafluorocyclohexa-1,4-diene (CAS No. 22060-77-1) is a fluorinated cyclohexadiene derivative with the molecular formula C₆H₄F₄ and a molecular weight of 152.09 g/mol. Its IUPAC name reflects the substitution pattern: fluorine atoms occupy the 3 and 6 positions on the cyclohexa-1,4-diene ring. The compound exhibits a conjugated diene system, with fluorine atoms imparting significant electronic effects due to their strong electron-withdrawing nature.

Properties

Molecular Formula |

C6H4F4 |

|---|---|

Molecular Weight |

152.09 g/mol |

IUPAC Name |

1,3,3,6-tetrafluorocyclohexa-1,4-diene |

InChI |

InChI=1S/C6H4F4/c7-4-1-2-6(9,10)3-5(4)8/h1-4H |

InChI Key |

ZWVUCWPPHHEYPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C(C1F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of cyclohexa-1,4-diene using fluorine gas under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure conditions to ensure efficient fluorination. The use of specialized equipment and safety protocols is essential due to the reactive nature of fluorine gas and the potential hazards associated with its handling .

Chemical Reactions Analysis

Types of Reactions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives, altering its chemical properties and reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

Oxidation: Tetrafluorocyclohexa-2,5-diene-1,4-dione.

Reduction: Hydrogenated derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,3,3,6-tetrafluorocyclohexa-1,4-diene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine atoms are highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione

- Structure : Contains two ketone groups at positions 1 and 4, in addition to fluorine atoms at 2, 3, 5, and 5.

- Reactivity : The electron-withdrawing ketones further polarize the ring, enhancing susceptibility to nucleophilic attacks compared to the parent compound.

- Applications : Primarily used in redox-active materials and as intermediates in pharmaceutical synthesis.

- Key Difference : The presence of ketones reduces ring symmetry and increases oxidative stability .

3,3,6,6-Tetramethoxycyclohexa-1,4-diene

- Structure : Methoxy (-OCH₃) groups replace fluorine atoms.

- Reactivity : Methoxy groups are electron-donating, leading to a less electron-deficient ring. This reduces electrophilic reactivity but enhances stability in acidic conditions.

- Applications : Utilized in lignin model studies and as a precursor for methoxylated polymers.

- Key Difference : The substitution pattern shifts reactivity from electrophilic addition (fluorine) to nucleophilic substitution (methoxy) .

3-Chlorocyclohexa-1,4-diene

- Structure : Chlorine replaces one fluorine atom at position 3.

- Reactivity : Chlorine's moderate electronegativity and larger atomic size lead to slower substitution reactions compared to fluorine. The compound undergoes nucleophilic attacks more readily due to reduced steric hindrance.

- Applications : Used in agrochemical intermediates and as a cross-linking agent in polymer chemistry.

- Key Difference : Chlorine's polarizability and lower electronegativity result in distinct regioselectivity in reactions .

1,2-Difluorocyclohexa-1,3-diene

- Structure : Fluorine atoms at positions 1 and 2 on a conjugated 1,3-diene system.

- Reactivity : The altered double-bond positions (1,3 vs. 1,4) disrupt conjugation, reducing stabilization of transition states.

- Applications: Limited to specialty fluorinated surfactants due to lower thermal stability.

- Key Difference : Reduced conjugation lowers reactivity in Diels-Alder reactions compared to 3,3,6,6-tetrafluorocyclohexa-1,4-diene .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Key Reactivity | Applications |

|---|---|---|---|---|

| 3,3,6,6-Tetrafluorocyclohexa-1,4-diene | C₆H₄F₄ | F at 3,3,6,6 | Electrophilic addition, carbene reactions | Polymers, liquid crystals |

| 2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione | C₆F₄O₂ | F at 2,3,5,6; ketones | Nucleophilic substitution, redox reactions | Pharmaceuticals, redox materials |

| 3-Chlorocyclohexa-1,4-diene | C₆H₇Cl | Cl at 3 | Nucleophilic substitution | Agrochemicals, cross-linking agents |

| 1,2-Difluorocyclohexa-1,3-diene | C₆H₆F₂ | F at 1,2 | Limited conjugation | Fluorinated surfactants |

Mechanistic Insights

- Electronic Effects : Fluorine's electronegativity in 3,3,6,6-Tetrafluorocyclohexa-1,4-diene stabilizes transition states via inductive effects, accelerating reactions like cycloadditions . In contrast, methoxy groups in 3,3,6,6-Tetramethoxycyclohexa-1,4-diene donate electron density, favoring aromatic stabilization over reactivity.

- Steric Considerations : Chlorine's larger size in 3-Chlorocyclohexa-1,4-diene increases steric hindrance, slowing reactions compared to fluorine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.